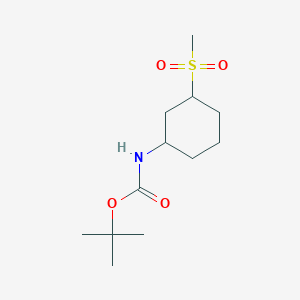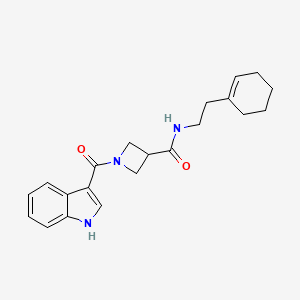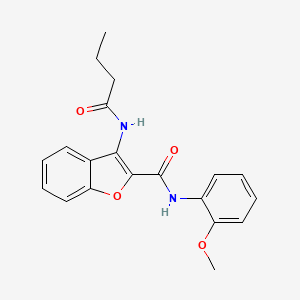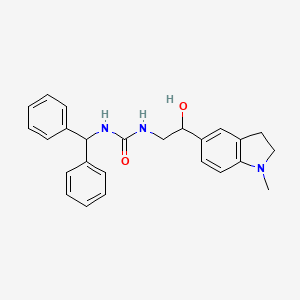
N-(1-cyanocyclobutyl)-N-methyl-3-(quinolin-8-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-N-methyl-3-(quinolin-8-yl)prop-2-enamide is an organic compound that features a quinoline moiety, a cyanocyclobutyl group, and a prop-2-enamide linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-N-methyl-3-(quinolin-8-yl)prop-2-enamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the cyanocyclobutyl group: This might involve the cyclization of a suitable precursor with a cyanide source.
Quinoline attachment: The quinoline moiety can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Amide formation: The final step could involve the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-N-methyl-3-(quinolin-8-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles could be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
N-(1-cyanocyclobutyl)-N-methyl-3-(quinolin-8-yl)prop-2-enamide could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-3-(quinolin-8-yl)prop-2-enamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The quinoline moiety could play a key role in these interactions, given its known biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclobutyl)-N-methyl-3-(quinolin-8-yl)prop-2-enamide: can be compared with other quinoline derivatives, such as quinine, chloroquine, and quinacrine.
Cyanocyclobutyl compounds: Other compounds with a cyanocyclobutyl group might include various nitriles and cyclobutane derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which could confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-3-quinolin-8-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-21(18(13-19)10-4-11-18)16(22)9-8-15-6-2-5-14-7-3-12-20-17(14)15/h2-3,5-9,12H,4,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQOZVOQXDOSNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C=CC1=CC=CC2=C1N=CC=C2)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(2-METHOXYPHENYL)ETHYL]-N-[2-(4-PHENYLPIPERAZIN-1-YL)-2-(PYRIDIN-3-YL)ETHYL]ETHANEDIAMIDE](/img/structure/B2553100.png)
![7-[(4-chlorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2553103.png)
![Diethyl 2-[(3,5-dichloroanilino)methylene]malonate](/img/structure/B2553104.png)
![1-ethyl-6-fluoro-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2553105.png)


![(1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B2553108.png)

![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2553113.png)


![N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2553119.png)

